molecular formula C6H3BrCl2Zn B14875874 2,3-DichlorophenylZinc bromide

2,3-DichlorophenylZinc bromide

Cat. No.: B14875874
M. Wt: 291.3 g/mol
InChI Key: SEFHWRISJVCHES-UHFFFAOYSA-M
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Description

2,3-Dichlorophenylzinc bromide is an organozinc reagent with the molecular formula C₆H₃Cl₂ZnBr. It belongs to the class of arylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) for constructing biaryl systems or functionalized aromatic compounds. The compound is synthesized via the oxidative insertion of zinc metal into a carbon-halogen bond. A modified procedure for analogous compounds involves reacting 2,3-dichlorobromobenzene with activated zinc dust in the presence of cobalt bromide as a catalyst under inert conditions, yielding ~75% product after purification .

Arylzinc bromides like this compound are typically air- and moisture-sensitive, requiring handling under argon or nitrogen. Their reactivity is influenced by the electron-withdrawing effects of the chlorine substituents, which enhance stability but may reduce nucleophilicity compared to non-halogenated analogs. While direct studies on this specific compound are sparse, its structural analogs suggest applications in pharmaceutical intermediates, agrochemicals, and materials science.

Properties

Molecular Formula

C6H3BrCl2Zn

Molecular Weight

291.3 g/mol

IUPAC Name

bromozinc(1+);1,2-dichlorobenzene-6-ide

InChI

InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

SEFHWRISJVCHES-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-DichlorophenylZinc bromide can be synthesized through the reaction of 2,3-dichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2,3-Dichlorophenyl bromide+Zn2,3-DichlorophenylZinc bromide\text{2,3-Dichlorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,3-Dichlorophenyl bromide+Zn→2,3-DichlorophenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow techniques to manage the exothermic nature of the reaction and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-DichlorophenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc reagent and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Typically conducted under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,3-DichlorophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the modification of biologically active molecules to enhance their properties or create new derivatives.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-DichlorophenylZinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

    Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Comparative Reactivity of Arylzinc Bromides

Compound Substituents Yield in Synthesis Key Reactivity Features Applications
2,3-Dichlorophenylzinc bromide 2-Cl, 3-Cl ~75% (estimated)* Moderate nucleophilicity; stable Cross-coupling, intermediates
2-Chlorophenylzinc bromide 2-Cl 75% Higher reactivity than dichloro analog Pharmaceutical synthesis
Phenylzinc bromide H 80–85% High nucleophilicity; less stable Broad organic synthesis

*Estimated based on analogous synthesis protocols .

  • 2-Chlorophenylzinc bromide : Exhibits higher reactivity in cross-couplings due to fewer electron-withdrawing groups. Used in synthesizing antipsychotic precursors (e.g., aripiprazole derivatives) .
  • 3,5-Dichlorophenylzinc bromide : Enhanced steric hindrance reduces coupling efficiency but improves selectivity in asymmetric reactions.

Structural and Functional Analogues in Pharmaceuticals

The 2,3-dichlorophenyl moiety is a critical pharmacophore in drugs like cariprazine and aripiprazole lauroxil, where it inhibits cholesterol biosynthesis enzyme DHCR7 . For example:

  • Aripiprazole lauroxil: Contains a 2,3-dichlorophenylpiperazine group linked to a quinolinone core .
  • 2,3-Dichlorophenyl piperazine: A metabolite of cariprazine, directly inhibiting DHCR7 at nanomolar concentrations .

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